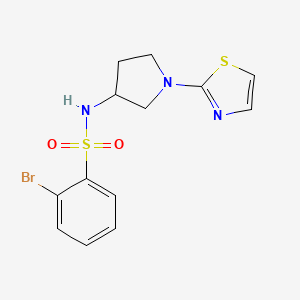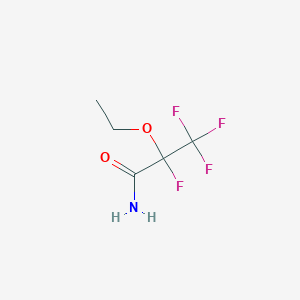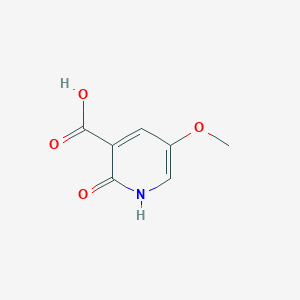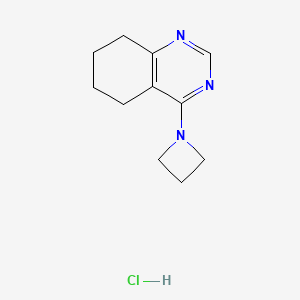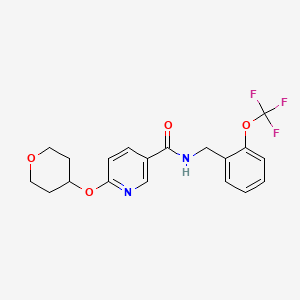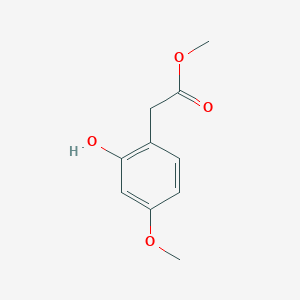
Methyl 2-(2-hydroxy-4-methoxyphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-(2-hydroxy-4-methoxyphenyl)acetate” is a chemical compound with the molecular formula C10H12O4 . It has a molecular weight of 196.2 .
Synthesis Analysis
While specific synthesis methods for “Methyl 2-(2-hydroxy-4-methoxyphenyl)acetate” were not found, it’s worth noting that similar compounds can be synthesized through various methods. For instance, “Methyl 4-methoxyphenylacetate” was used in the synthesis of 7,8-dihydroxy-2-(4′-hydroxybenzyl)-4H-1-benzopyran-4-one .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12O4/c1-13-9-6-8(11)4-3-7(9)5-10(12)14-2/h3-4,6,11H,5H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 2-(2-hydroxy-4-methoxyphenyl)acetate” is a solid compound . It has a molecular weight of 196.2 .Applications De Recherche Scientifique
Antioxidant Activity
“Methyl 2-(2-hydroxy-4-methoxyphenyl)acetate” is a derivative of 2-methoxyphenols, which have been studied for their antioxidant activity . Antioxidants are compounds that can interact with free radicals in a safe way, terminate the reaction, and convert them to a harmless molecule by offering an electron . Therefore, they reduce oxidative stress and protect cells from oxidative damage .
Therapeutic Applications
Due to its antioxidant properties, “Methyl 2-(2-hydroxy-4-methoxyphenyl)acetate” could be used in therapeutic applications. Oxidative stress is a causative factor in the pathophysiology of numerous diseases, such as diabetes, atherosclerosis, cancer, and neurodegenerative and cardiovascular diseases . Therapeutic antioxidants are promising candidates for preventing and treating conditions in which oxidative stress is a contributing factor .
Synthesis of Bioactive Natural Products
“Methyl 2-(2-hydroxy-4-methoxyphenyl)acetate” is used in the enantioselective synthesis of (+)-coriandrone A and B, two bioactive natural products . These natural products have potential applications in various fields, including medicine and pharmacology .
Cosmetic Applications
“Methyl 2-(2-hydroxy-4-methoxyphenyl)acetate” could potentially be used in cosmetic applications. For instance, eugenol and isoeugenol, which are examples of natural methoxyphenols, are used in perfumes, detergents, air fresheners, and cosmetics .
Dental Applications
Eugenol, a natural methoxyphenol, is used as a part of zinc-oxide eugenol cement in dentistry . Given the structural similarity, “Methyl 2-(2-hydroxy-4-methoxyphenyl)acetate” could potentially have similar applications.
Research Use
“Methyl 2-(2-hydroxy-4-methoxyphenyl)acetate” is used in research for the synthesis of other compounds . It can be used as a starting material or intermediate in the synthesis of a wide range of chemical compounds .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Orientations Futures
While specific future directions for “Methyl 2-(2-hydroxy-4-methoxyphenyl)acetate” were not found, it’s worth noting that similar compounds are used in various fields of research and development. For instance, “Methyl 4-methoxyphenylacetate” was used in the synthesis of a compound, indicating potential applications in organic synthesis .
Propriétés
IUPAC Name |
methyl 2-(2-hydroxy-4-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-8-4-3-7(9(11)6-8)5-10(12)14-2/h3-4,6,11H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMQUVMSJAWOTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-hydroxy-4-methoxyphenyl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


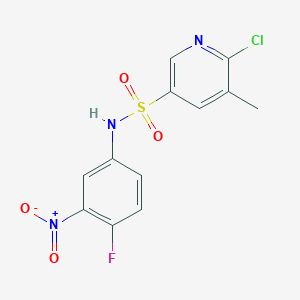
![(1R,2S)-2-[(3-acetylphenyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B2420769.png)
![2-[1-(2-Fluoropyridine-4-carbonyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2420771.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide](/img/structure/B2420772.png)

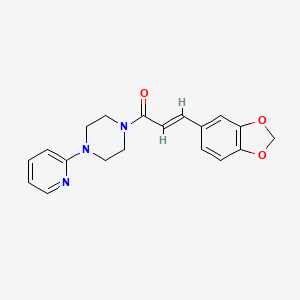
![3-(5-chloro-2-methoxyphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2420778.png)
